molecular formula C15H13N3O3 B2663955 2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid CAS No. 866043-20-1

2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid

Cat. No. B2663955
CAS RN: 866043-20-1
M. Wt: 283.287
InChI Key: ACOHEGQRNDIVPC-UHFFFAOYSA-N
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Description

“2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid” is a chemical compound with the linear formula C16H15O3N3 . It is a solid in form .


Synthesis Analysis

A novel series of imidazopyridine Schiff bases have been synthesized by the acid-catalyzed reaction of 7-methyl-2-phenylimidazo . The newly synthesized compounds were characterized by 1 H and 13 C NMR spectra and LC/MS data .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C1C=C ©N (C (C (O)=O)C)C2=NC (C3=CC=CC=C3)=CN21 . The InChI key for this compound is PWXJJFNTACOEIO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives, which include the compound , have been synthesized and screened for their antibacterial and antifungal activities . These compounds have shown significant activity against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, and a pathogenic fungal strain Fusarium oxysporum f. sp. Albedinis .

Antioxidant Activity

These compounds have also been evaluated for their antioxidant activity using the DPPH free radical scavenging method . The structure-activity relationship study revealed that the activity strongly depends on the substitution pattern .

ADME-Tox Predictions and Molecular Docking Studies

In silico ADME-Tox predictions and molecular docking studies have been carried out to determine the bioavailability of the synthesized compounds and confirm the antifungal and antibacterial experimental findings . This helps in understanding the possible binding interactions of the most active compounds into the active pockets of the selected target enzymes .

Synthesis Methodologies

The compound is part of a series of imidazo[1,2-a]pyridines that have been synthesized by the acid-catalyzed reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with different aromatic aldehydes . Another method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of cancer . The specific mechanisms and effectiveness of these compounds in cancer treatment are areas of ongoing research .

Treatment of Cardiovascular Diseases

These compounds have also been studied for their potential in treating cardiovascular diseases . The exact mechanisms and effectiveness are still under investigation .

Alzheimer’s Disease Treatment

Research has suggested the potential use of imidazo[1,2-a]pyridine derivatives for the treatment of Alzheimer’s disease . Further studies are needed to confirm their effectiveness and safety .

Anti-inflammatory Properties

Imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory properties . More research is needed to understand their potential for treating various inflammatory conditions .

Safety and Hazards

This compound is classified as a Combustible Solid under the Storage Class Code 11 . The WGK (Water Hazard Class) for this compound is 3 . The flash point is not applicable .

properties

IUPAC Name

2-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10-7-13(21-9-14(19)20)18-8-12(17-15(18)16-10)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOHEGQRNDIVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C(=C1)OCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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